

Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

[Get Quote](#)

Introduction

The gravimetric determination of nickel using dimethylglyoxime (DMG) is a highly selective and accurate analytical method. Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered solution to form a vibrant red, insoluble coordination complex, nickel dimethylglyoximate ($\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$).^{[1][2]} This bulky precipitate can be filtered, dried, and weighed, allowing for the quantitative determination of nickel in a sample. The reaction is performed in a solution buffered with ammonia or citrate to maintain a pH between 5 and 9, ensuring complete precipitation.^{[1][3][4]} To prevent interference from other metal ions such as iron(III) or chromium(III), which can precipitate as hydroxides in the alkaline solution, a masking agent like tartaric acid or citric acid is added.^{[1][5]} These agents form stable, soluble complexes with the potential interferents.^{[1][5]}

Experimental Protocol

This protocol details the step-by-step procedure for the gravimetric determination of nickel.

1. Materials and Reagents

- Nickel-containing sample (e.g., $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ or a nickel alloy)
- Hydrochloric acid (HCl), 6 M

- Nitric acid (HNO_3), concentrated (if dissolving alloys)
- Tartaric acid or Citric acid
- Dimethylglyoxime (DMG) solution, 1% (w/v) in ethanol
- Ammonium hydroxide (NH_4OH) solution, 1:1 dilution
- Deionized water
- Sintered glass or Gooch crucibles
- Analytical balance
- Drying oven
- Desiccator
- Beakers (400 mL)
- Watch glasses
- Graduated cylinders
- Stirring rods
- pH indicator paper
- Filtration apparatus

2. Procedure

Step 2.1: Sample Preparation and Dissolution

- Accurately weigh approximately 0.3-0.5 g of the nickel-containing sample and transfer it to a 400 mL beaker. The sample size should be controlled as the resulting precipitate is very bulky.[\[1\]](#)[\[2\]](#)

- Add 20 mL of 6 M HCl and 50 mL of deionized water to dissolve the sample.[3][6] Gently heat the solution if necessary to aid dissolution.
- If the sample is a steel alloy, it should be dissolved in a mixture of concentrated acids, and any ferrous ions should be oxidized to ferric ions using nitric acid.[5]

Step 2.2: Prevention of Interferences

- To the dissolved sample solution, add approximately 60 mL of 20% tartaric acid or citric acid solution.[1][5] This will complex any interfering ions, such as Fe^{3+} , and prevent their precipitation as hydroxides when the solution is made alkaline.[1]

Step 2.3: Precipitation of Nickel Dimethylglyoximate

- Dilute the solution to about 200 mL with deionized water and heat it to a temperature of 60-80°C on a hot plate. Do not boil the solution.[3][6]
- Remove the beaker from the heat and add approximately 10-20 mL of the 1% alcoholic dimethylglyoxime solution while stirring.[3][5] An excess of the reagent should be avoided to prevent its own precipitation.[2][3]
- Slowly add 1:1 ammonium hydroxide solution dropwise with constant stirring until the solution is slightly ammoniacal. A scarlet red precipitate of nickel dimethylglyoximate will form.[2] The final pH of the solution should be between 7 and 9.[1]
- Test for complete precipitation by adding a few more drops of the DMG solution to the clear supernatant. If more precipitate forms, add a small amount of DMG and repeat the ammonia addition.[1]

Step 2.4: Digestion and Filtration

- Cover the beaker with a watch glass and place it on a hot plate at 60-80°C for 30-60 minutes.[1][3] This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.
- Allow the beaker to cool to room temperature to ensure maximum precipitation.[1][3]

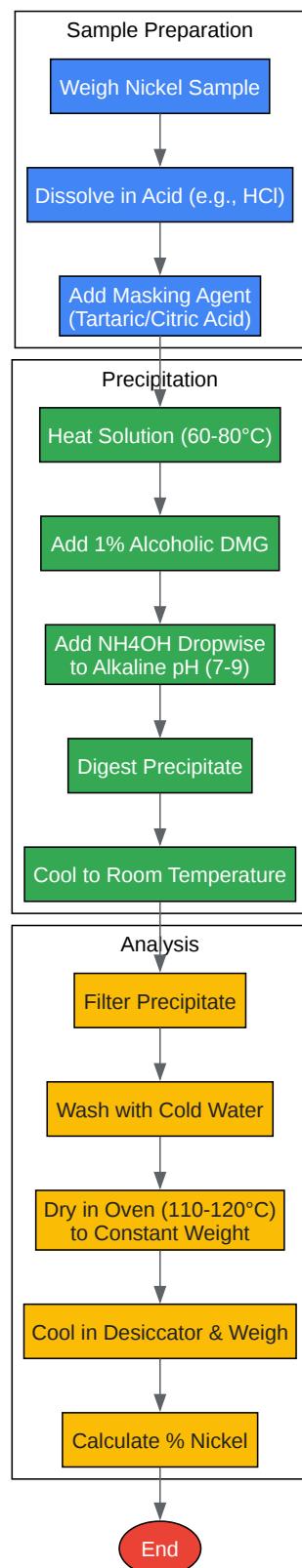
- Filter the precipitate through a previously weighed sintered glass or Gooch crucible that has been dried to a constant weight.[3][5]
- Wash the precipitate several times with cold deionized water to remove any soluble impurities.[1][5] A few drops of ammonia can be added to the wash water to reduce the solubility of the precipitate.[1]
- Continue washing until the filtrate is free of chloride ions, which can be confirmed by testing a small portion of the washings with an acidic silver nitrate solution.[1]

Step 2.5: Drying, Weighing, and Calculation

- Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 1-2 hours.[3][5]
- Transfer the crucible to a desiccator to cool to room temperature.[3][5]
- Weigh the crucible on an analytical balance.[6]
- Repeat the cycle of drying, cooling, and weighing until a constant mass is achieved (successive weighings agree within ± 0.0004 g).[3][5]
- Calculate the percentage of nickel in the original sample using the following formula:

$$\% \text{ Ni} = (\text{Mass of Ni(DMG)}_2 \text{ precipitate (g)} \times \text{Gravimetric Factor} \times 100) / \text{Mass of sample (g)}$$

The gravimetric factor for converting the mass of nickel dimethylglyoximate to the mass of nickel is 0.2032.[3]


Data Presentation

The following table summarizes key quantitative parameters for the procedure.

Parameter	Value / Condition	Reference
Sample Mass	0.3 - 0.5 g	[1][2][6]
Precipitation pH Range	5 - 9	[1][2][3]
Precipitating Reagent	1% (w/v) Dimethylglyoxime in ethanol	[3][5]
Digestion Temperature	60 - 80 °C	[1][3]
Digestion Time	30 - 60 minutes	[1][3]
Drying Temperature	110 - 120 °C	[3][5]
Gravimetric Factor (Ni / Ni(DMG) ₂)	0.2032	[3]
Formula of Precipitate	Ni(C ₄ H ₇ N ₂ O ₂) ₂	[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric determination of nickel using dimethylglyoxime.

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric analysis of nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. people.bu.edu [people.bu.edu]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143609#gravimetric-determination-of-nickel-using-dimethylglyoxime-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com